![molecular formula C19H18N4O3S2 B2993519 4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097893-19-9](/img/structure/B2993519.png)
4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Description
4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with sulfonamide groups, including similar molecular structures, have been synthesized and characterized for their potential applications in medicinal chemistry. These compounds are often evaluated for their physical and chemical properties, including reactivity and stability under different conditions. For example, the synthesis and characterization of sulfonamide derivatives provide insights into their potential therapeutic applications (Govindasamy & Gunasekaran, 2015).
Antibacterial and Antimicrobial Activity
Several studies have focused on synthesizing heterocyclic compounds containing sulfonamido moieties, aiming to explore their antibacterial properties. These compounds are tested against various bacterial strains to evaluate their effectiveness as potential antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have been synthesized and assessed for their anticancer and radiosensitizing properties. These studies involve evaluating the compounds' abilities to inhibit cancer cell growth and enhance the efficacy of radiotherapy, presenting a potential avenue for cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition
Research has also been conducted on the enzyme inhibitory effects of sulfonamide derivatives, including their potential as carbonic anhydrase inhibitors. These studies are crucial for developing new therapeutic agents targeting specific enzymes involved in disease pathways (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Molecular Docking and Drug Design
Molecular docking studies are performed to predict the interaction between synthesized compounds and target proteins. This approach is essential in drug design, helping to identify compounds with high potential as antimicrobial, antitubercular, or anticancer agents based on their binding affinities (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-14-22-18(12-26-14)15-3-5-17(6-4-15)28(24,25)21-11-19(16-7-10-27-13-16)23-9-2-8-20-23/h2-10,12-13,19,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJQYUZZPORHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
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